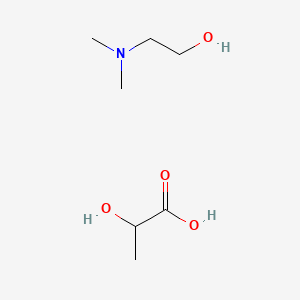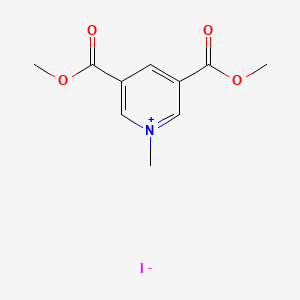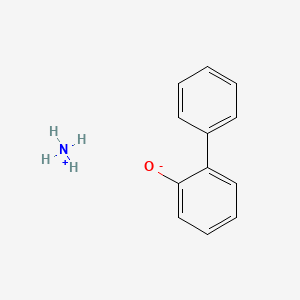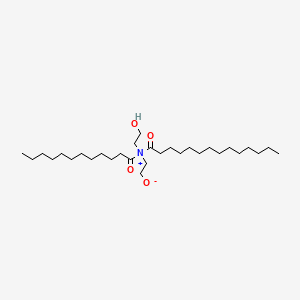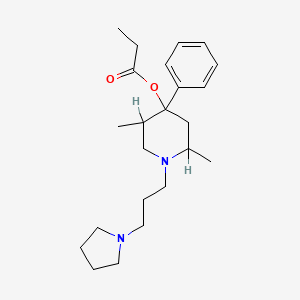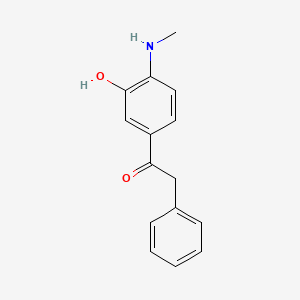
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a hydroxy group, a methylamino group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the initial formation of the core ethanone structure, followed by the introduction of the hydroxy and methylamino groups through specific substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to secondary alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ethanone group results in secondary alcohols.
Scientific Research Applications
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-hydroxyphenyl)-: Similar structure but lacks the methylamino group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a methylamino group.
Uniqueness
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54943-18-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(methylamino)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C15H15NO2/c1-16-13-8-7-12(10-15(13)18)14(17)9-11-5-3-2-4-6-11/h2-8,10,16,18H,9H2,1H3 |
InChI Key |
MJBVMYYUTKRHQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


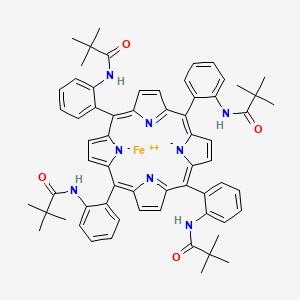
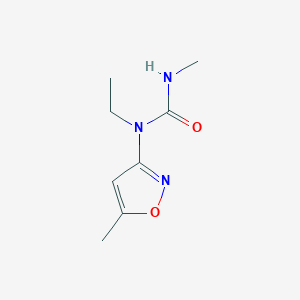
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
